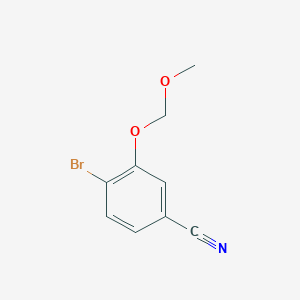
4-Bromo-3-(methoxymethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(methoxymethoxy)benzonitrile is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a methoxymethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(methoxymethoxy)benzonitrile typically involves the bromination of 3-(methoxymethoxy)benzonitrile. One common method is the reaction of 3-(methoxymethoxy)benzonitrile with bromine in the presence of a suitable solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(methoxymethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.
Oxidation Reactions: Products include 4-bromo-3-(methoxymethoxy)benzaldehyde or 4-bromo-3-(methoxymethoxy)benzoic acid.
Reduction Reactions: The major product is 4-bromo-3-(methoxymethoxy)benzylamine.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(methoxymethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(methoxymethoxy)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-methylbenzonitrile
- 4-Bromo-3-formylbenzonitrile
- Methyl 4-(bromomethyl)-3-methoxybenzoate
Uniqueness
4-Bromo-3-(methoxymethoxy)benzonitrile is unique due to the presence of both a bromine atom and a methoxymethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming diverse derivatives. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various synthetic and research applications .
Biologische Aktivität
4-Bromo-3-(methoxymethoxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in therapeutic applications.
Chemical Structure and Properties
This compound, with the chemical formula C16H14BrNO3, features a bromine atom and a methoxymethoxy group attached to a benzonitrile backbone. The structural characteristics contribute to its biological activity, particularly in modulating cellular processes.
Synthesis
The synthesis of this compound typically involves several steps, starting from commercially available precursors. The synthesis pathway may include:
- Bromination : Introducing the bromine substituent onto the aromatic ring.
- Methoxymethylation : Attaching the methoxymethoxy group through nucleophilic substitution reactions.
- Nitrilation : Converting the resulting compound into its nitrile form.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antibacterial and antifungal activities. For instance, benzyl bromide derivatives demonstrate strong antibacterial effects against Gram-positive bacteria .
- Splicing Modulation : The compound has been identified as a small molecule splicing modulator, which can influence RNA processing and has potential therapeutic applications in treating diseases like cancer and neurological disorders .
Table 1: Biological Activities of Related Compounds
Case Studies
- Modulation of RNA Splicing : A study highlighted the role of small molecules like this compound in modulating RNA splicing mechanisms. This could pave the way for novel therapeutic strategies targeting RNA-mediated diseases .
- Antimicrobial Screening : In a comparative analysis of halogenated compounds, derivatives similar to this compound were evaluated for their anti-TB activity, revealing promising results that suggest further exploration into their structural activity relationship (SAR) .
Eigenschaften
Molekularformel |
C9H8BrNO2 |
|---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
4-bromo-3-(methoxymethoxy)benzonitrile |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-4H,6H2,1H3 |
InChI-Schlüssel |
WIOMLNHQXOJMSD-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=CC(=C1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















